Stanozolol vs. Danazol: Potent Inhibition of Low-Affinity Glucocorticoid Binding Sites (LAGS)
Stanozolol exhibits significantly higher affinity for hepatic low-affinity glucocorticoid-binding sites (LAGS) compared to danazol and other 17α-alkylated androgens. In competitive binding assays using male rat liver microsomes, stanozolol (ST) was a more potent inhibitor of [3H]dexamethasone binding than danazol (DA) [1].
| Evidence Dimension | IC50 for inhibition of [3H]Dexamethasone binding to LAGS |
|---|---|
| Target Compound Data | Stanozolol: IC50 << 116 nM (exact value not reported but ranked >> danazol) |
| Comparator Or Baseline | Danazol: IC50 = 116 nM |
| Quantified Difference | Stanozolol is a more potent inhibitor than danazol (ranked as DA (IC50 116 nM) > ST >> fluoxymesterone...) [1]. |
| Conditions | Competitive binding assay in male rat liver microsomes; [3H]dexamethasone as radioligand. |
Why This Matters
For researchers investigating non-AR-mediated hepatic effects of anabolic steroids, stanozolol is the preferred tool compound due to its superior potency at LAGS, enabling irreversible inactivation studies at lower concentrations than danazol [1].
- [1] Fernández L, Chirino R, Boada LD, et al. Stanozolol and danazol, unlike natural androgens, interact with the low affinity glucocorticoid-binding sites from male rat liver microsomes. Endocrinology. 1994 Mar;134(3):1401-8. doi: 10.1210/endo.134.3.8119180. View Source
